molecular formula C18H18N2O5 B1254967 Pyridindolol K1

Pyridindolol K1

Cat. No. B1254967
M. Wt: 342.3 g/mol
InChI Key: ULBLUJBIDCYVTD-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridindolol K1 is a natural product found in Streptomyces with data available.

Scientific Research Applications

Synthesis Approaches

  • Novel total syntheses of Pyridindolol K1 were achieved using L-tryptophan methyl ester and (S)-2,3-O-isopropylidene-L-glyceraldehyde as starting materials. This process involved a characteristic step of mild one-pot aromatization of N-tosyl-tetrahydro-β-carboline (Qiang Zhang et al., 2013).
  • In a similar vein, the total syntheses of beta-carboline alkaloids, including Pyridindolol K1, have been described, highlighting the potential for synthetic versatility and the generation of structural analogs (N. Kanekiyo et al., 2001).

Biodegradation and Environmental Applications

  • Pyridine, the structural backbone of Pyridindolol K1, has been studied extensively for its biodegradation potential, signifying its relevance in environmental remediation. For instance, Pseudomonas pseudoalcaligenes-KPN was used effectively for the biodegradation of pyridine in a completely mixed activated sludge process, underlining the potential for environmental applications (K. Padoley et al., 2006).

Degradation and Kinetic Studies

  • The kinetics and mechanism of pyridinolysis of certain compounds in aqueous ethanol were studied, providing insights into reaction mechanisms and potential synthetic or degradation pathways relevant to Pyridindolol K1 and its derivatives (E. Castro et al., 2004).
  • Another study focused on the degradation mechanism of pyridine in drinking water using a dielectric barrier discharge system, a process that could be extrapolated or considered in the context of Pyridindolol K1-related compounds (Yang Li et al., 2017).

Biomedical and Chemical Applications

  • Pyridindolol K1's structural relation to pyridine-based compounds hints at potential biomedical applications. Pyridinium salts, for instance, have been explored extensively for their roles in various pharmaceutical and bioactive contexts, suggesting a potential area of application for Pyridindolol K1 (S. Sowmiah et al., 2018).

properties

Product Name

Pyridindolol K1

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

[1-[(1R)-2-acetyloxy-1-hydroxyethyl]-9H-pyrido[3,4-b]indol-3-yl]methyl acetate

InChI

InChI=1S/C18H18N2O5/c1-10(21)24-8-12-7-14-13-5-3-4-6-15(13)20-17(14)18(19-12)16(23)9-25-11(2)22/h3-7,16,20,23H,8-9H2,1-2H3/t16-/m0/s1

InChI Key

ULBLUJBIDCYVTD-INIZCTEOSA-N

Isomeric SMILES

CC(=O)OCC1=CC2=C(C(=N1)[C@H](COC(=O)C)O)NC3=CC=CC=C32

Canonical SMILES

CC(=O)OCC1=CC2=C(C(=N1)C(COC(=O)C)O)NC3=CC=CC=C32

synonyms

pyridindolol K1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridindolol K1
Reactant of Route 2
Reactant of Route 2
Pyridindolol K1
Reactant of Route 3
Reactant of Route 3
Pyridindolol K1
Reactant of Route 4
Reactant of Route 4
Pyridindolol K1
Reactant of Route 5
Reactant of Route 5
Pyridindolol K1
Reactant of Route 6
Pyridindolol K1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.